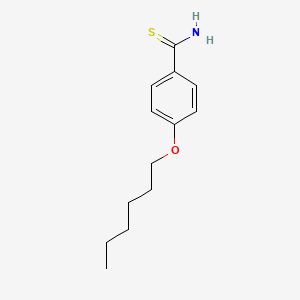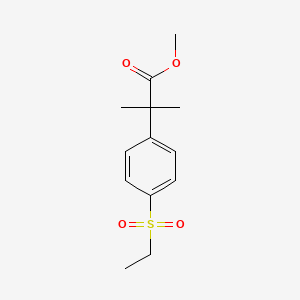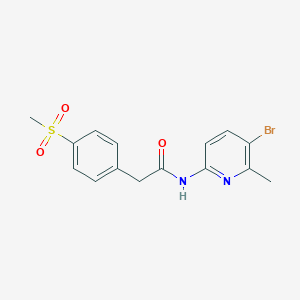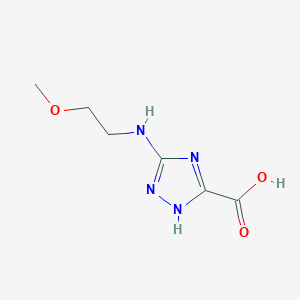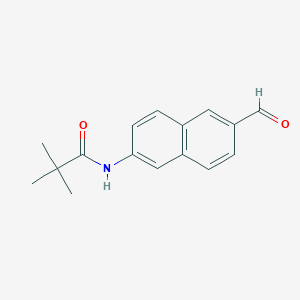
N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a naphthalene ring substituted with a formyl group at the 6-position and an amide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide typically involves the formylation of a naphthalene derivative followed by amide formation. One common method includes the Vilsmeier-Haack reaction to introduce the formyl group, followed by the reaction with 2,2-dimethylpropanamide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(6-Carboxynaphthalen-2-yl)-2,2-dimethylpropanamide.
Reduction: Formation of N-(6-Hydroxymethylnaphthalen-2-yl)-2,2-dimethylpropanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The naphthalene ring can also interact with hydrophobic pockets in biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Formylnaphthalen-2-yl)boronic acid
- 6-Bromonaphthalen-2-yl trifluoromethanesulfonate
- N-(2-Naphthyl)-1-naphthylamine
Uniqueness
N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both formyl and amide functional groups.
Properties
CAS No. |
832102-25-7 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(6-formylnaphthalen-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-14-7-6-12-8-11(10-18)4-5-13(12)9-14/h4-10H,1-3H3,(H,17,19) |
InChI Key |
SGBUHGQBGANFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



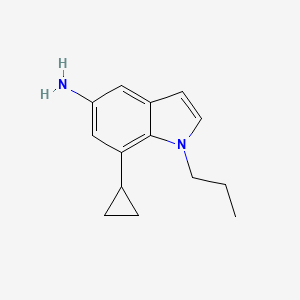
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
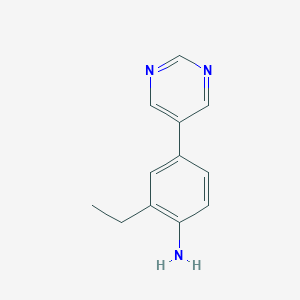

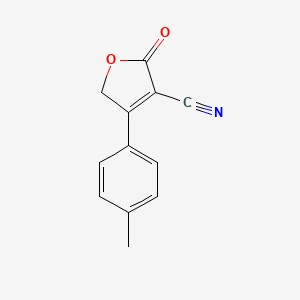
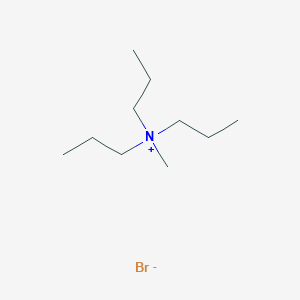
![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)

